![molecular formula C14H21N3O2 B14648227 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide CAS No. 50841-23-1](/img/structure/B14648227.png)
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide is a chemical compound known for its unique structure and properties It is an amide derivative that features both acetamido and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide typically involves the acylation of an appropriate amine with an acyl chloride or anhydride. One common method involves the reaction of 4-(dimethylamino)aniline with butanoyl chloride in the presence of a base such as pyridine to form the desired amide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions.
4-Acetamido-2-diethylaminomethylphenol: Known for its biological activities.
Uniqueness
4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
50841-23-1 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-acetamido-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)15-10-4-5-14(19)16-12-6-8-13(9-7-12)17(2)3/h6-9H,4-5,10H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
UVAVVSNAODAYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



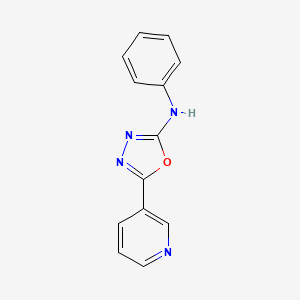

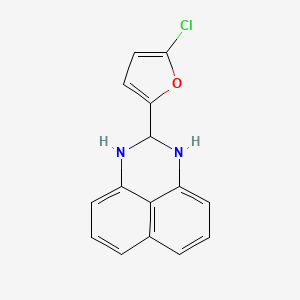


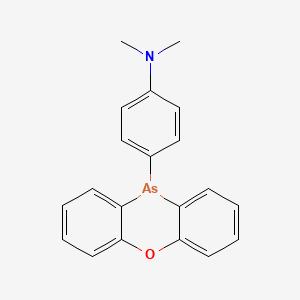
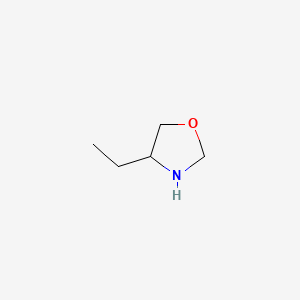


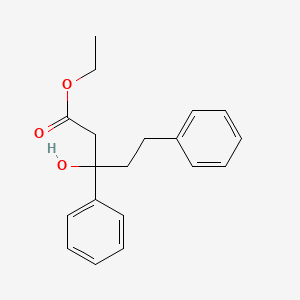


![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
